Hck-IN-1

Beschreibung

Eigenschaften

IUPAC Name |

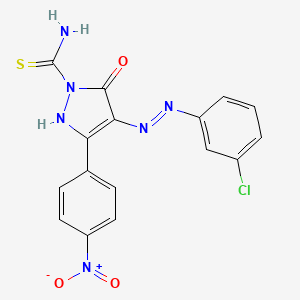

4-[(3-chlorophenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN6O3S/c17-10-2-1-3-11(8-10)19-20-14-13(21-22(15(14)24)16(18)27)9-4-6-12(7-5-9)23(25)26/h1-8,21H,(H2,18,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQSBTDRMOZWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hck-IN-1 mechanism of action in HIV-1 replication

An in-depth technical guide on the role of Hematopoietic Cell Kinase (Hck) in HIV-1 replication and the mechanism of action of HIV-1 Integrase (IN) inhibitors.

Preface

This technical guide provides a comprehensive overview of two distinct but important areas in HIV-1 research: the role of the host cellular protein Hematopoietic Cell Kinase (Hck) in the viral life cycle, and the mechanism of action of a critical class of antiretroviral drugs, the HIV-1 integrase (IN) inhibitors. It is important to note that a specific compound designated "Hck-IN-1" was not identified in the scientific literature during the preparation of this document. Therefore, this guide will address these two topics separately to provide a clear and accurate understanding of their respective roles in HIV-1 pathogenesis and treatment. The content is intended for researchers, scientists, and drug development professionals in the field of virology and infectious diseases.

Section 1: The Role of Hematopoietic Cell Kinase (Hck) in HIV-1 Replication

Hematopoietic Cell Kinase (Hck) is a member of the Src family of non-receptor tyrosine kinases, primarily expressed in cells of the myelomonocytic lineage and B lymphocytes.[1] Hck plays a significant role in various cellular processes, including phagocytosis, cell adhesion, and migration.[1] In the context of HIV-1, Hck has been identified as a key host factor that interacts with viral proteins, thereby modulating viral replication and pathogenesis.

Interaction of Hck with HIV-1 Nef

A well-documented interaction occurs between Hck and the HIV-1 accessory protein Nef. The proline-rich (PxxP) motif of Nef binds to the SH3 domain of Hck.[2][3] This interaction is crucial for the Nef-dependent enhancement of viral infectivity and replication, particularly in macrophages.[2][3] The binding of Nef to Hck leads to the activation of the kinase, which is important for AIDS pathogenesis.[1][3]

The functional consequences of the Nef-Hck interaction are multifaceted:

-

Enhancement of Viral Infectivity: In T lymphocytes, Hck has been shown to enhance HIV-1 infection.[2] The presence of Nef facilitates the incorporation of Hck into viral particles, which may contribute to the spread of infection from macrophages to T cells.[2]

-

Modulation of Cellular Signaling: The Nef-Hck complex can influence cellular signaling pathways. For instance, it has been shown to negatively regulate the cell surface expression of the M-CSF receptor, Fms, which could lead to functional aberrations in macrophages.[4]

-

Role in AIDS Pathogenesis: Studies using HIV-1 transgenic mice have demonstrated the importance of the Nef-Hck interaction in the development of AIDS-like symptoms.[4]

Interaction of Hck with HIV-1 Vif

Another significant interaction is between Hck and the HIV-1 virus infectivity factor (Vif) protein. Vif specifically binds to the SH3 domain of Hck.[5] This interaction has an inhibitory effect on HIV-1 replication. Hck can inhibit the production and infectivity of Vif-deleted viruses.[5] However, the Vif protein counteracts this cellular inhibitory activity, thereby facilitating viral replication.[5] The Vif protein represses the kinase activity of Hck.[5]

Hck Signaling in HIV-1 Infection

The following diagram illustrates the signaling pathways involving Hck and the HIV-1 proteins Nef and Vif.

Experimental Protocols

Co-immunoprecipitation to study Protein-Protein Interactions:

-

Cells are co-transfected with plasmids expressing the proteins of interest (e.g., Hck and Nef or Vif).

-

After 24-48 hours, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

The lysate is pre-cleared with protein A/G-agarose beads.

-

An antibody specific to one of the proteins (the "bait") is added to the lysate and incubated to form an antibody-protein complex.

-

Protein A/G-agarose beads are added to capture the antibody-protein complex.

-

The beads are washed several times to remove non-specific binding proteins.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the other protein (the "prey").

In Vitro Kinase Assay:

-

Recombinant Hck protein is incubated with a substrate (e.g., a generic tyrosine kinase substrate or a specific protein of interest).

-

The reaction is initiated by adding ATP (often radiolabeled with γ-³²P) in a kinase reaction buffer.

-

The reaction is allowed to proceed for a specific time at an optimal temperature.

-

The reaction is stopped by adding SDS-PAGE sample buffer.

-

The proteins are separated by SDS-PAGE.

-

The gel is dried and exposed to X-ray film to visualize the phosphorylated substrate (if using radiolabeled ATP), or the phosphorylated substrate is detected by Western blotting with a phospho-specific antibody.

Section 2: Mechanism of Action of HIV-1 Integrase Inhibitors

HIV-1 integrase (IN) is one of the three essential enzymes for viral replication, the others being reverse transcriptase and protease.[6] IN catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a productive and persistent infection.[6] Due to the lack of a human homolog, IN is an attractive target for antiretroviral therapy.[6]

The HIV-1 Integration Process

The integration process occurs in two main steps:

-

3'-Processing: This occurs in the cytoplasm of the infected cell. IN removes a GT dinucleotide from each 3' end of the viral DNA.[7]

-

Strand Transfer: The pre-integration complex (PIC), which includes the processed viral DNA and IN, is transported into the nucleus. Here, IN catalyzes the concerted insertion of the viral DNA into the host chromosome.[7]

Mechanism of Integrase Strand Transfer Inhibitors (INSTIs)

The currently approved integrase inhibitors are all integrase strand transfer inhibitors (INSTIs).[6] These inhibitors act at the catalytic site of the integrase enzyme. The active site of IN contains a D,D-35-E motif (Asp64, Asp116, and Glu152) that coordinates two divalent metal ions (Mg²⁺ or Mn²⁺), which are essential for its catalytic activity.[8] INSTIs contain a metal-chelating motif that binds to these metal ions in the active site.[8] This binding displaces the viral DNA from the active site and prevents the strand transfer reaction.[8]

HIV-1 Integration and Inhibition by INSTIs

The following diagram illustrates the process of HIV-1 integration and the point of action for INSTIs.

Quantitative Data for Representative INSTIs

| Inhibitor | IC₅₀ (nM) | Target | Notes |

| Raltegravir | 2-7 | Strand Transfer | First-generation INSTI. |

| Elvitegravir | 7.2 | Strand Transfer | Requires pharmacokinetic boosting with cobicistat. |

| Dolutegravir | 0.5-2.5 | Strand Transfer | Second-generation INSTI with a high barrier to resistance. |

IC₅₀ values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols

In Vitro Strand Transfer Assay:

-

A pre-processed viral DNA substrate (oligonucleotide) is used.

-

Recombinant HIV-1 integrase is incubated with the viral DNA substrate to form a stable complex.

-

A target DNA substrate (oligonucleotide) is added to the reaction mixture.

-

The strand transfer reaction is initiated by the addition of a divalent metal ion (e.g., Mg²⁺ or Mn²⁺).

-

The reaction is allowed to proceed for a specific time at 37°C.

-

The reaction is stopped, and the products are separated by denaturing polyacrylamide gel electrophoresis.

-

The gel is visualized to detect the strand transfer products.

-

To test inhibitors, they are pre-incubated with the integrase-viral DNA complex before the addition of the target DNA.

Cell-based Antiviral Assay:

-

Susceptible target cells (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in a multi-well plate.

-

The cells are infected with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of the test compound.

-

After a defined incubation period (e.g., 48 hours), the extent of viral replication is measured. In the case of TZM-bl cells, this is done by lysing the cells and measuring luciferase activity.

-

The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits viral replication by 50%.

-

In parallel, the cytotoxicity of the compound is determined by incubating uninfected cells with the compound and measuring cell viability using assays like MTT or MTS. The 50% cytotoxic concentration (CC₅₀) is then calculated.

-

The selectivity index (SI) is determined by the ratio of CC₅₀ to EC₅₀.

References

- 1. Hck inhibitors as potential therapeutic agents in cancer and HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 Infection of T Cells and Macrophages Are Differentially Modulated by Virion-Associated Hck: A Nef-Dependent Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Nef Selectively Activates Src Family Kinases Hck, Lyn, and c-Src through Direct SH3 Domain Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. The tyrosine kinase Hck is an inhibitor of HIV-1 replication counteracted by the viral vif protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hematopoietic Cell Kinase (Hck) in Macrophage Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases, is a critical regulator of macrophage signaling.[1] Predominantly expressed in myeloid cells, Hck's expression and activity are augmented during macrophage activation, positioning it as a key player in both innate and adaptive immune responses.[1][2] This technical guide provides a comprehensive overview of the role of Hck in macrophage signaling, detailing its involvement in key cellular processes, summarizing quantitative data, providing detailed experimental protocols, and illustrating signaling pathways and experimental workflows.

Hck is implicated in a diverse array of macrophage functions, including the inflammatory response, phagocytosis, cell migration, and polarization.[3][4] Its activation is triggered by various stimuli, such as bacterial lipopolysaccharide (LPS) through Toll-like receptor 4 (TLR4) and cytokines like Interleukin-13 (IL-13).[5][6] Upon activation, Hck phosphorylates a range of downstream substrates, initiating signaling cascades that modulate gene expression and cellular behavior.[4][5] Understanding the intricacies of Hck signaling in macrophages is paramount for developing novel therapeutic strategies for inflammatory diseases, autoimmune disorders, and cancer, where macrophage activity is often dysregulated.[3][7]

Core Signaling Pathways Involving Hck

Hck is a central node in several critical macrophage signaling pathways. Its activation and downstream effects are stimulus-dependent, leading to a variety of cellular outcomes.

TLR4-Mediated Inflammatory Response

Upon stimulation with LPS, TLR4 activation leads to the recruitment and activation of Hck. Hck, in turn, plays a crucial role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] This signaling cascade involves the activation of the AP-1 transcription factor complex, composed of c-fos and JunD, which then drives the transcription of TNF and IL-6 genes.[6] Notably, this Hck-mediated pathway appears to be independent of the canonical NF-κB and MAPK pathways that are also activated downstream of TLR4.[6]

IL-13-Mediated Alternative Activation (M2 Polarization)

In the context of alternative macrophage activation, the Th2 cytokine IL-13 initiates a distinct signaling pathway involving Hck.[5] IL-13 stimulation leads to the phosphorylation and activation of Hck.[5] Activated Hck is essential for the downstream activation of p38 MAPK, which in turn mediates the expression of M2-associated genes, such as 15-lipoxygenase (15-LO).[5] This pathway highlights the role of Hck in shaping the macrophage phenotype towards an anti-inflammatory and tissue-reparative M2 state.

Regulation of Phagocytosis and Podosome Formation

Hck is a key regulator of actin cytoskeletal rearrangements required for phagocytosis and the formation of podosomes, which are adhesive and degradative structures.[4][7] Hck phosphorylates Wiskott-Aldrich Syndrome Protein (WASP), a crucial actin nucleation-promoting factor.[4] This phosphorylation is critical for efficient Fcγ receptor-mediated phagocytosis and the assembly of podosome rosettes, which are associated with extracellular matrix degradation and three-dimensional cell migration.[4][7]

NLRP3 Inflammasome Activation

Recent evidence has implicated Hck in the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[8] Hck can physically interact with NLRP3, promoting the oligomerization of the adaptor protein ASC and subsequent activation of caspase-1.[8] Pharmacological inhibition of Hck has been shown to attenuate NLRP3 inflammasome activity, suggesting Hck as a potential therapeutic target for NLRP3-driven inflammatory diseases.[8]

Quantitative Data on Hck in Macrophage Signaling

The following tables summarize key quantitative findings from studies on Hck in macrophages.

Table 1: Hck Expression and Activity in Activated Macrophages

| Condition | Cell Type | Measurement | Fold Change / Observation | Reference |

| LPS Stimulation | Human Cultured Macrophages | Hck mRNA expression | Augmented | [2] |

| LPS Stimulation | Human Cultured Macrophages | p59Hck protein expression | Augmented | [2] |

| IL-13 Stimulation (15 min) | Primary Human Monocytes | Hck tyrosine phosphorylation | Induced | [5] |

| Constitutively Active Hck (HckF/F) | Murine BMDMs | In vitro kinase activity | 3- to 5-fold increase vs. WT | [9] |

Table 2: Effects of Hck Knockdown/Inhibition on Macrophage Functions

| Function | Cell Type | Method | Effect | Quantitative Change | Reference |

| TNF-α Production | Primary Human Macrophages | siRNA knockdown | Inhibition | Not specified | [6] |

| IL-6 Production | Primary Human Macrophages | siRNA knockdown | Inhibition | Not specified | [6] |

| M1 Polarization (iNOS, TNFα) | Murine BMDMs | Hck Knockout | Decrease | Significant reduction in mRNA levels | [3] |

| M2 Polarization (Arg1, Fizz1) | Murine BMDMs | Hck Knockout | Increase | Significant increase in mRNA levels | [3] |

| Phagocytosis (FcγR-mediated) | Murine BMDMs | Hck Knockout | Reduction | Significantly impaired | [4] |

| Chemotaxis (to CX3CL1) | Murine BMDMs | Hck Knockout | Reduction | Significant reduction | [4] |

| 3D Migration | Murine BMDMs | Hck Knockout | Impaired | Significantly affected | [7] |

| IL-1β Secretion (LPS + Nigericin) | Murine Macrophages | Hck siRNA knockdown | Reduction | Significantly reduced | [8] |

Table 3: Hck and Downstream Substrate Phosphorylation

| Substrate | Stimulus | Cell Type | Observation | Reference |

| WASP | CX3CL1 or FcγR ligation | Murine BMDMs | Hck knockout severely reduced WASP tyrosine phosphorylation | [4] |

| p38 MAPK | IL-13 | Primary Human Monocytes | Hck activity is required for p38 MAPK phosphorylation | [5] |

| STAT1/STAT3 | IL-13 | Primary Human Monocytes | Hck-dependent p38 MAPK activation is required for Ser727 phosphorylation | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Hck in macrophage signaling.

Immunoprecipitation of Hck from Macrophages

This protocol describes the immunoprecipitation of Hck from macrophage cell lysates to study its protein-protein interactions and post-translational modifications.

Materials:

-

Macrophage cell pellet

-

Ice-cold PBS

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

Anti-Hck antibody

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization Buffer (1 M Tris-HCl, pH 8.5)

-

SDS-PAGE sample buffer

Procedure:

-

Wash macrophage cell pellet with ice-cold PBS and centrifuge to collect the cells.

-

Lyse the cells by resuspending the pellet in ice-cold RIPA buffer with inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled microfuge tube. Determine protein concentration using a BCA assay.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

-

Add the anti-Hck antibody to the lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Collect the beads with a magnetic stand and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

Elute the immunoprecipitated proteins by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

-

Collect the eluate and neutralize with Neutralization Buffer.

-

Add SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and analyze by western blotting.

Western Blotting for Phosphorylated Hck (p-Hck)

This protocol outlines the detection of activated Hck by western blotting using a phospho-specific antibody.

Materials:

-

Macrophage cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary antibody against phosphorylated Hck (e.g., anti-p-Hck Tyr411)

-

Primary antibody against total Hck

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare macrophage lysates as described in the immunoprecipitation protocol.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-Hck antibody diluted in 5% BSA/TBST overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Hck.

Podosome Formation Assay

This assay is used to visualize and quantify podosome formation in macrophages, a process in which Hck is involved.

Materials:

-

Glass coverslips

-

Fibronectin or other extracellular matrix proteins

-

Macrophage culture medium

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.1% Triton X-100 in PBS)

-

Phalloidin conjugated to a fluorescent dye (for F-actin staining)

-

Antibody against a podosome ring protein (e.g., vinculin)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Coat glass coverslips with fibronectin (10 µg/mL) overnight at 4°C.

-

Seed macrophages onto the coated coverslips and culture for 24 hours to allow for adherence and podosome formation.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 5 minutes.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled phalloidin and the primary antibody against vinculin for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope. Podosomes will appear as F-actin-rich cores surrounded by a ring of vinculin.

-

Quantify the number and size of podosomes or podosome rosettes per cell using image analysis software.

Conclusion

Hematopoietic Cell Kinase is a multifaceted signaling molecule that plays a pivotal role in orchestrating a wide range of macrophage functions. From initiating pro-inflammatory responses to guiding alternative activation and mediating fundamental processes like phagocytosis and cell migration, Hck's influence is extensive. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of Hck in macrophage biology. A deeper understanding of Hck-mediated signaling pathways will undoubtedly pave the way for the development of targeted therapies for a host of diseases where macrophage activity is a key driver of pathology. The continued exploration of Hck's function promises to uncover novel regulatory mechanisms and therapeutic opportunities in the field of immunology and beyond.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine phosphorylation of Wiskott-Aldrich syndrome protein (WASP) by Hck regulates macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HCK induces macrophage activation to promote renal inflammation and fibrosis via suppression of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine Phosphorylation of Wiskott-Aldrich Syndrome Protein (WASP) by Hck Regulates Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hck Is a Key Regulator of Gene Expression in Alternatively Activated Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hck tyrosine kinase regulates TLR4-induced TNF and IL-6 production via AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three-dimensional migration of macrophages requires Hck for podosome organization and extracellular matrix proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Podosome Reformation in Macrophages: Assays and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. Constitutive Activation of the Src Family Kinase Hck Results in Spontaneous Pulmonary Inflammation and an Enhanced Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

Hck-IN-1: A Selective Nef-Dependent Inhibitor of Hematopoietic Cell Kinase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hck-IN-1, a diphenylpyrazolo compound identified as a selective, Nef-dependent inhibitor of Hematopoietic Cell Kinase (Hck). Hck, a member of the Src family of non-receptor protein tyrosine kinases, is a critical host factor for Human Immunodeficiency Virus type 1 (HIV-1) pathogenesis, particularly in myeloid cells such as macrophages. The HIV-1 accessory protein Nef enhances viral replication and immune evasion by co-opting host cell signaling pathways, in large part through the activation of Hck. This compound represents a promising class of antiretroviral compounds that function by specifically targeting this Nef-Hck interaction. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, outlines key experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Hck and its Role in HIV-1 Pathogenesis

Hematopoietic Cell Kinase (Hck) is a tyrosine kinase predominantly expressed in cells of the myeloid lineage, including macrophages and monocytes, which are significant reservoirs for HIV-1. Hck is involved in various cellular processes such as cell growth, differentiation, and immune responses. In the context of HIV-1 infection, the viral accessory protein Nef directly interacts with and activates Hck. This Nef-dependent activation of Hck is crucial for several aspects of HIV-1 pathogenesis, including the enhancement of viral replication and the downregulation of cell surface receptors like MHC-I, which helps infected cells evade the host immune system. The interaction between Nef and Hck is mediated by the binding of Nef to the SH3 domain of Hck, leading to a conformational change that activates the kinase. Given the importance of the Nef-Hck signaling axis in the HIV-1 life cycle, it has emerged as a promising target for the development of novel antiretroviral therapies.

This compound: A Selective Inhibitor of the Nef:Hck Complex

This compound is a small molecule inhibitor that exhibits selective activity against the Nef-activated form of Hck. This selectivity is a key feature of this compound, as it demonstrates significantly less potency against Hck in its inactive state. This suggests that this compound may have a more favorable therapeutic window with fewer off-target effects compared to non-selective kinase inhibitors.

Mechanism of Action

This compound functions by targeting the ATP-binding site of Hck. However, its enhanced potency in the presence of Nef suggests that the binding of Nef to Hck induces a conformational change in the kinase domain that increases the affinity of this compound. This allosteric effect of Nef on Hck's susceptibility to inhibition is a novel mechanism for achieving inhibitor selectivity.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

| Target | Assay Type | IC50 | Reference |

| Nef:Hck Complex | In vitro kinase assay | 2.8 µM | [1][2] |

| Hck (alone) | In vitro kinase assay | >20 µM | [1][2] |

| c-Src | In vitro kinase assay | >20 µM | [1] |

| Lck | In vitro kinase assay | >20 µM | [1] |

| Lyn | In vitro kinase assay | >20 µM | [1] |

| Wild-type HIV-1 Replication | Cellular assay (CEM-T4 cells) | 100-300 nM | [1][2] |

| Nef-mediated HIV-1 Infectivity | Cellular assay (TZM-bl cells) | Concentration-dependent inhibition | [1] |

| Nef-dependent SFK activation | Cellular assay | Complete inhibition at 1.0 µM | [1] |

Signaling Pathways and Experimental Workflows

Nef-Hck Signaling Pathway

The following diagram illustrates the simplified signaling pathway of Nef-dependent Hck activation and its downstream effects, which are targeted by this compound.

Caption: Nef-Hck signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for the characterization of this compound.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Hck Kinase Assay (ADP-Glo™ Kinase Assay)

This assay measures the kinase activity of Hck by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human Hck protein

-

Recombinant HIV-1 Nef protein

-

This compound

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate.

-

Set up Plate:

-

Test Wells: Add the desired concentration of this compound (dissolved in DMSO, final concentration ≤1%) to the wells.

-

Positive Control (Nef:Hck): Add DMSO to wells.

-

Positive Control (Hck alone): Add DMSO to wells.

-

Negative Control (No enzyme): Add kinase assay buffer.

-

-

Add Enzyme:

-

For Nef-dependent assays, pre-incubate recombinant Hck and Nef proteins for 15-30 minutes at room temperature to allow complex formation.

-

Add the Hck or Nef:Hck complex to the appropriate wells.

-

-

Initiate Reaction: Add the kinase reaction mix to all wells to start the reaction.

-

Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells, mix, and incubate for 40 minutes at room temperature.

-

Convert ADP to ATP and Detect Luminescence: Add Kinase Detection Reagent to all wells, mix, and incubate for 30-60 minutes at room temperature.

-

Read Plate: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of Hck activity by this compound relative to the positive control and determine the IC50 value.

Cellular Assay for Nef-Dependent Hck Activation (Phospho-Hck Western Blot)

This assay determines the effect of this compound on the phosphorylation of Hck in a cellular context where Hck is activated by Nef.

Materials:

-

Myeloid cell line (e.g., U937) or a transfectable cell line (e.g., HEK293T)

-

Expression vectors for HIV-1 Nef and Hck

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Hck (Tyr411), anti-Hck, anti-Nef, and anti-loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Transfection:

-

Culture cells to the appropriate confluency.

-

Co-transfect cells with expression vectors for Hck and Nef. Include a control group transfected with Hck alone.

-

-

Inhibitor Treatment: Treat the transfected cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-Hck overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total Hck, Nef, and a loading control to ensure equal protein loading and expression.

-

Data Analysis: Quantify the band intensities and normalize the phospho-Hck signal to the total Hck signal. Compare the levels of Hck phosphorylation in the presence and absence of this compound.

HIV-1 Replication/Infectivity Assay (TZM-bl Reporter Assay)

This assay measures the ability of this compound to inhibit HIV-1 infection in a cell-based model. TZM-bl cells are engineered to express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR.

Materials:

-

TZM-bl cells

-

HIV-1 virus stock (e.g., Env-pseudotyped virus)

-

This compound

-

Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin)

-

DEAE-Dextran

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor and Virus Preparation:

-

Prepare serial dilutions of this compound.

-

In a separate plate, pre-incubate the HIV-1 virus with the different concentrations of this compound for 1 hour at 37°C.

-

-

Infection:

-

Remove the medium from the TZM-bl cells.

-

Add the virus/inhibitor mixture to the cells. Include virus-only and cells-only controls.

-

Add DEAE-Dextran to a final concentration that enhances infectivity without causing toxicity.

-

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Lysis and Luminescence Measurement:

-

Remove the culture medium from the wells.

-

Add luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase reaction.

-

Incubate for a few minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Calculate the percent inhibition of viral infectivity for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a valuable research tool for dissecting the role of the Nef-Hck signaling axis in HIV-1 pathogenesis. Its unique mechanism of selective inhibition of the Nef-activated form of Hck makes it an attractive lead compound for the development of novel antiretroviral drugs. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the discovery of new inhibitors targeting this critical host-pathogen interaction. Further research into the structural basis of this compound's selectivity and its in vivo efficacy will be crucial for its potential translation into a therapeutic agent.

References

The Structure-Activity Relationship of Hck-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Hck-IN-1, a selective inhibitor of the Hematopoietic Cell Kinase (Hck). Hck is a member of the Src family of non-receptor tyrosine kinases and plays a crucial role in signal transduction pathways that govern cell growth, differentiation, and immune responses. Dysregulation of Hck activity has been implicated in various diseases, including leukemia and HIV-1 infection, making it an attractive therapeutic target. This document summarizes the available quantitative data on this compound's inhibitory activity, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential for further drug development.

Introduction to Hck and its Role in Disease

Hematopoietic Cell Kinase (Hck) is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells of the myeloid and B-lymphoid lineages.[1] As a member of the Src family kinases (SFKs), Hck is a key transducer of extracellular signals, regulating a multitude of cellular processes including proliferation, differentiation, and survival.[2] Aberrant Hck activity is associated with several pathologies. In chronic myeloid leukemia, high levels of Hck are linked to drug resistance.[3] Furthermore, Hck activity has been connected with the replication of HIV-1, where it interacts with the viral Nef protein.[4] Given its role in disease, the development of specific Hck inhibitors is a promising therapeutic strategy.[2]

This compound: A Selective Hck Inhibitor

This compound is a diphenylpyrazolo compound identified as a selective, Nef-dependent inhibitor of Hck.[5] Its chemical structure and properties are detailed below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 5-amino-3-(4-nitrophenyl)-1-(phenylthiocarbamoyl)-1H-pyrazol-4-ol |

| Molecular Formula | C16H11ClN6O3S |

| Molecular Weight | 402.82 g/mol |

| CAS Number | 1473404-51-1 |

| Appearance | Powder |

| Solubility | Soluble in DMSO |

Data sourced from publicly available chemical supplier databases.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized through in vitro kinase assays. A key finding is its selectivity for the Hck kinase when in complex with the HIV-1 Nef protein.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 |

| Nef:Hck complex | 2.8 µM[4][5][6][7] |

| Hck (alone) | >20 µM[4][5][6][7] |

| c-Src | >20 µM[5] |

| Lck | >20 µM[5] |

| Lyn | >20 µM[5] |

Table 3: Antiviral Activity of this compound

| Target | IC50 |

| Wild-type HIV-1 replication | 100-300 nM[4][5][6][7] |

These data highlight the unique activity profile of this compound, demonstrating a clear preference for the Nef-bound conformation of Hck. This suggests a potential allosteric mechanism of inhibition or an interaction with a binding pocket that is more accessible in the Nef:Hck complex.

Structure-Activity Relationship (SAR) of this compound

While a detailed SAR study involving a library of this compound analogs is not publicly available, we can infer some aspects of its SAR from its known activity. The diphenylpyrazolo core is a common scaffold in kinase inhibitors. The specific substitutions on the phenyl rings and the pyrazole core are crucial for its potency and selectivity. The nitro group on one phenyl ring and the chlorine atom on the other, along with the thiocarbamoyl group on the pyrazole, likely contribute to the specific interactions with the Nef:Hck complex. The dramatic difference in potency between the Nef:Hck complex and Hck alone strongly suggests that the binding site of this compound is significantly influenced by the conformational changes induced by Nef binding. Further research involving medicinal chemistry campaigns to synthesize and test analogs of this compound would be necessary to fully elucidate its SAR.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize Hck inhibitors like this compound.

In Vitro Hck Kinase Assay

A common method to determine the IC50 of an inhibitor against Hck is a biochemical kinase assay. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.

Principle: The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The luminescence signal is inversely correlated with the kinase activity.

Materials:

-

Recombinant Hck enzyme

-

Kinase substrate (e.g., a generic tyrosine kinase substrate)

-

ATP

-

Assay buffer

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 96-well plate, add the Hck enzyme to each well (except for the no-enzyme control).

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent like ADP-Glo™, which quantifies the amount of ADP produced.

-

The luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an in vitro Hck kinase assay.

Cell-Based HIV-1 Replication Assay

To determine the antiviral activity of this compound, a cell-based assay measuring the inhibition of HIV-1 replication is employed.

Principle: This assay typically uses a reporter cell line that expresses a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter. Viral replication leads to the expression of the reporter gene, which can be quantified.

Materials:

-

A suitable T-cell line (e.g., CEM-T4)

-

HIV-1 viral stock

-

This compound (or other test compounds)

-

Cell culture medium and supplements

-

Reagents for the reporter gene assay (e.g., luciferase assay substrate)

-

96-well cell culture plates

-

Luminometer or spectrophotometer

Procedure:

-

Seed the T-cells in a 96-well plate.

-

Treat the cells with serial dilutions of this compound or a vehicle control.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

-

Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions.

-

Measure the reporter signal (e.g., luminescence).

-

The IC50 value is determined by plotting the percentage of inhibition of viral replication against the logarithm of the inhibitor concentration.

Hck Signaling Pathways

Hck is involved in multiple signaling pathways that are critical for the function of hematopoietic cells. Understanding these pathways provides context for the therapeutic potential of Hck inhibitors.

Caption: Simplified Hck signaling pathways.

In the context of HIV-1, the viral Nef protein hijacks the host cell's signaling machinery by binding to and activating Hck. This leads to downstream signaling that promotes viral replication and immune evasion.

Caption: Inhibition of Nef:Hck signaling by this compound.

Conclusion and Future Directions

This compound is a valuable research tool for studying the role of Hck in normal physiology and disease. Its unique selectivity for the Nef:Hck complex makes it a particularly interesting lead compound for the development of novel anti-HIV-1 therapeutics. Future research should focus on a comprehensive SAR study of the diphenylpyrazolo scaffold to improve potency and selectivity. Furthermore, elucidating the precise binding mode of this compound to the Nef:Hck complex through structural biology studies would provide critical insights for the rational design of next-generation Hck inhibitors. These efforts will be instrumental in translating the therapeutic potential of Hck inhibition into clinical applications for a range of diseases.

References

- 1. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are HCK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Identification of Hck inhibitors as hits for the development of antileukemia and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. universalbiologicals.com [universalbiologicals.com]

Hck-IN-1 and its Effects on the HIV Nef Protein: A Technical Guide

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Nef protein is a critical virulence factor that manipulates host cellular pathways to promote viral replication and immune evasion.[1][2] Lacking intrinsic enzymatic activity, Nef functions by forming complexes with host cell proteins, including the hematopoietic cell kinase (Hck), a member of the Src family of tyrosine kinases.[2][3] The interaction between Nef and Hck leads to constitutive activation of Hck, which is implicated in several Nef-mediated functions that contribute to AIDS pathogenesis.[3][4][5] This makes the Nef-Hck signaling axis an attractive target for antiretroviral drug discovery. This technical guide provides an in-depth overview of Hck-IN-1 and other small molecule inhibitors targeting the Nef-Hck interaction, with a focus on their effects on HIV-1 Nef protein function.

The HIV-1 Nef-Hck Interaction

Nef interacts with the SH3 domain of Hck, leading to the disruption of Hck's autoinhibitory conformation and subsequent constitutive kinase activation.[1][5] This activation is crucial for several of Nef's functions, including the enhancement of viral replication and the downregulation of Major Histocompatibility Complex class I (MHC-I) from the surface of infected cells, a mechanism to evade the host's cytotoxic T lymphocyte response.[2][5] The preferential and high-affinity binding of Nef to Hck, particularly in myeloid cells like macrophages, underscores the importance of this interaction in the HIV-1 lifecycle.[1][6]

This compound and Other Inhibitors of the Nef-Hck Interaction

This compound is a small molecule inhibitor designed to target Hck kinase activity. While specific quantitative data for this compound's direct effect on the Nef-Hck complex is not extensively detailed in the provided search results, its utility as a tool to probe Hck function is evident from its inclusion in commercially available kinase assay kits.[7][8] The broader strategy of inhibiting Nef-dependent Hck activation has led to the identification of several potent compounds. High-throughput screening of large chemical libraries has yielded inhibitors that selectively target the Nef-Hck complex over Hck alone.[9][10] These inhibitors have been shown to bind directly to Nef and disrupt its downstream functions.[9]

Quantitative Data for Inhibitors of the Nef-Hck Interaction

The following table summarizes key quantitative data for various small molecule inhibitors that target the HIV-1 Nef-Hck signaling pathway. This data is compiled from in vitro kinase assays, surface plasmon resonance (SPR) binding assays, and cell-based HIV-1 replication and infectivity assays.

| Compound | Assay Type | Target | IC50 / KD Value | Reference |

| B9 | In vitro kinase assay | Nef-Hck complex | 3-digit nM range | [5] |

| HIV-1 Replication (cell-based) | Wild-type HIV-1 | 3-digit nM range | [5] | |

| DFP analogs | HIV-1 Replication (cell-based) | Nef-dependent HIV-1 | single-digit µM range | [5] |

| SRI-35789 | HIV-1 Replication (macrophages) | HIV-1 | < 5 µM | [10] |

| Surface Plasmon Resonance (SPR) | recombinant Nef | 10⁻⁵ to 10⁻⁷ M | [10] | |

| Isothiazolone series | HIV-1 Infectivity (cell-based) | HIV-1 | low to sub-µM range | [9] |

| Surface Plasmon Resonance (SPR) | recombinant Nef | Not specified | [9] |

Signaling Pathways and Experimental Workflows

HIV Nef-Hck Signaling Pathway

The interaction between HIV-1 Nef and Hck initiates a signaling cascade that affects multiple cellular processes. Nef binding to the Hck-SH3 domain allosterically activates the kinase, which can then phosphorylate downstream substrates. This can influence viral replication, cell survival, and immune evasion mechanisms like MHC-I downregulation.

Caption: HIV-1 Nef-Hck signaling pathway and point of inhibition.

Experimental Workflow for Screening Nef-Hck Inhibitors

The discovery of inhibitors targeting the Nef-Hck interaction typically involves a multi-step process, starting with high-throughput screening of compound libraries, followed by secondary assays to validate hits and characterize their mechanism of action.

Caption: Workflow for identifying inhibitors of the Nef-Hck interaction.

Mechanism of Hck Activation by HIV-1 Nef

The activation of Hck by Nef is an allosteric mechanism. In its inactive state, the Hck SH3 domain binds intramolecularly to the linker region, which, along with the SH2 domain binding to a C-terminal phosphotyrosine, stabilizes a closed, inactive conformation of the kinase domain. Nef's binding to the SH3 domain displaces this intramolecular interaction, leading to a conformational change that allows the kinase domain to adopt an active state.

Caption: Mechanism of Hck activation by HIV-1 Nef.

Experimental Protocols

In Vitro Hck Kinase Assay (FRET-based)

This protocol is adapted from methods used to screen for inhibitors of Nef-dependent Hck activation.[1]

-

Reagents and Materials:

-

Purified recombinant inactive Hck protein.

-

Purified recombinant HIV-1 Nef protein.

-

FRET-based kinase assay kit (e.g., Z'-lyte Kinase Assay Kit with a suitable peptide substrate).

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

ATP.

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

384-well plates.

-

Plate reader capable of measuring fluorescence.

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the peptide substrate, and ATP.

-

In a 384-well plate, add the test compound at various concentrations. Include positive (Nef + Hck, no inhibitor) and negative (Hck alone, no Nef) controls.

-

Add the purified Hck protein to all wells.

-

Add the purified Nef protein to the appropriate wells to form the Nef-Hck complex.

-

Incubate the plate at room temperature to allow for complex formation and kinase activation.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the FRET signal according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Nef-Inhibitor Binding

This protocol outlines the general steps for assessing the direct binding of a small molecule inhibitor to the Nef protein.[9][10]

-

Reagents and Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Purified recombinant HIV-1 Nef protein.

-

Test compounds.

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit for protein immobilization.

-

-

Procedure:

-

Immobilize the purified Nef protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test compound in the running buffer.

-

Inject the different concentrations of the test compound over the Nef-coated sensor chip surface and a reference surface.

-

Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation.

-

Regenerate the sensor surface between injections if necessary.

-

Analyze the resulting sensorgrams using appropriate software to determine the binding kinetics (association rate constant, k_a; dissociation rate constant, k_d) and calculate the equilibrium dissociation constant (K_D).

-

HIV-1 Replication Assay in Primary Macrophages

This cell-based assay is used to evaluate the antiretroviral activity of lead compounds.[9][10]

-

Reagents and Materials:

-

Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs).

-

Macrophage colony-stimulating factor (M-CSF) for differentiation.

-

Replication-competent HIV-1 virus stock.

-

Test compounds.

-

Cell culture medium and supplements.

-

p24 antigen ELISA kit.

-

-

Procedure:

-

Isolate primary human monocytes and differentiate them into macrophages by culturing with M-CSF for 5-7 days.

-

Pre-treat the macrophages with various concentrations of the test compound for a few hours.

-

Infect the treated macrophages with a known amount of HIV-1.

-

After infection, wash the cells to remove the virus inoculum and add fresh medium containing the test compound.

-

Culture the infected cells for an extended period (e.g., 10-14 days), collecting supernatant samples at regular intervals.

-

Measure the concentration of the HIV-1 p24 capsid protein in the culture supernatants using an ELISA kit as a measure of viral replication.

-

Determine the IC50 of the compound for inhibiting HIV-1 replication.

-

Concurrently, assess the cytotoxicity of the compound on uninfected macrophages using a standard viability assay (e.g., MTT or CellTiter-Glo).

-

Conclusion

The targeted inhibition of the HIV-1 Nef-Hck interaction represents a promising strategy for the development of novel antiretroviral therapies. Small molecules like this compound and others that disrupt this crucial signaling pathway have been shown to effectively block Nef's ability to enhance viral replication and mediate immune evasion. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of such inhibitors, with the ultimate goal of developing new treatments to combat HIV/AIDS.

References

- 1. HIV-1 Nef Selectively Activates Src Family Kinases Hck, Lyn, and c-Src through Direct SH3 Domain Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, function, and inhibitor targeting of HIV-1 Nef-effector kinase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Nef interaction influences the ATP-binding site of the Src-family kinase, Hck - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Antiretroviral Drug Discovery Targeting the HIV-1 Nef Virulence Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. article.imrpress.com [article.imrpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Inhibitors of HIV-1 Nef-Mediated Activation of the Myeloid Src-Family Kinase Hck Block HIV-1 Replication in Macrophages and Disrupt MHC-I Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Role of Hematopoietic Cell Kinase (HCK) in Leukemia: A Technical Guide for Researchers and Drug Development Professionals

Abstract: Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases, has emerged as a critical player in the pathogenesis of various leukemias. Primarily expressed in hematopoietic cells of the myeloid and B-lymphocyte lineages, HCK is implicated in the regulation of key cellular processes including proliferation, survival, differentiation, and migration. In the context of leukemia, its dysregulation, often characterized by overexpression and constitutive activation, contributes significantly to leukemogenesis and therapeutic resistance. This technical guide provides an in-depth analysis of HCK's function in leukemia, detailing its involvement in oncogenic signaling pathways, its prognostic significance, and its validation as a promising therapeutic target. We present a compilation of quantitative data on HCK expression and inhibitor efficacy, detailed experimental protocols for its study, and visual representations of its signaling networks to support ongoing research and drug development efforts in this field.

Introduction

Leukemia, a group of cancers affecting the blood and bone marrow, is characterized by the uncontrolled proliferation of abnormal white blood cells. The molecular underpinnings of leukemia are complex, involving a multitude of genetic and epigenetic alterations that disrupt normal hematopoietic processes. Among the key signaling molecules implicated in this malignancy is Hematopoietic Cell Kinase (HCK).

HCK is a proto-oncogene that is highly expressed in various myeloid neoplasms, including Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML), and Chronic Myelomonocytic Leukemia (CMML)[1][2]. Elevated HCK expression is often associated with a poorer prognosis, particularly in AML, where it correlates with worse molecular risk groups and negatively impacts overall and disease-free survival[1][2]. This guide will explore the multifaceted role of HCK in leukemia, from its fundamental biochemical functions to its clinical implications.

HCK in Leukemia: Expression and Prognostic Significance

The expression of HCK is tightly regulated in normal hematopoiesis, with higher levels observed in more differentiated myeloid cells[1][2]. However, in several types of leukemia, HCK expression is significantly upregulated compared to normal hematopoietic stem cells[1][2].

Table 1: HCK Expression in Leukemia Subtypes

| Leukemia Subtype | HCK Expression Level | Associated Prognosis | Reference |

| Acute Myeloid Leukemia (AML) | High | Poor | [1][2] |

| Chronic Myeloid Leukemia (CML) | High | - | [1][2] |

| Chronic Myelomonocytic Leukemia (CMML) | High | - | [1][2] |

| Acute Lymphoblastic Leukemia (ALL) | Reduced (in cases lacking BCR-ABL) | - | [3] |

| Acute Promyelocytic Leukemia (APL) | Reduced | - | [3] |

In AML, high HCK expression is not only a marker of poor prognosis but is also associated with higher white blood cell counts and intermediate to poor molecular risk groups[1][2]. Conversely, in certain subtypes of acute leukemia, such as ALL without the BCR-ABL fusion protein and APL, HCK expression has been reported to be reduced due to mechanisms like aberrant gene methylation or transcriptional repression by fusion proteins like PML-RARα[3].

HCK-Mediated Signaling Pathways in Leukemia

HCK functions as a critical node in several oncogenic signaling pathways that drive leukemia cell proliferation, survival, and migration. Its activation can be triggered by various stimuli, including oncogenic fusion proteins and cytokine receptors[3][4].

The BCR-ABL and TEL-ABL Fusion Protein Pathways

In CML and a subset of ALL, the oncogenic fusion protein BCR-ABL directly interacts with and activates HCK[3][5][6]. This interaction is crucial for the constitutive activation of downstream signaling pathways, most notably the STAT5 pathway. HCK-mediated phosphorylation of STAT5 promotes its retention in the cytoplasm, where it upregulates the expression of anti-apoptotic proteins like Bcl-xL and pro-proliferative genes like Pim-1, thereby contributing to the leukemic phenotype[3][5][6]. Similarly, HCK is activated by the TEL-ABL fusion protein found in some T- and pre-B cell ALLs, leading to the activation of the AKT and ERK pathways, which also promote cell growth and survival[3].

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. accegen.com [accegen.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Hck-IN-1: A Deep Dive into its Impact on Src Family Kinase Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hck-IN-1 is a selective inhibitor of Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases. Hck plays a crucial role in signal transduction pathways that govern various cellular processes, including proliferation, differentiation, and immune responses. Dysregulation of Hck and other Src family kinases has been implicated in numerous diseases, most notably in the context of HIV-1 replication and certain cancers. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on Src family kinase signaling pathways. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological effects and the methodologies used to characterize them.

This compound: Mechanism of Action and Selectivity

This compound is particularly noteworthy for its selective, Nef-dependent inhibition of Hck. The HIV-1 accessory protein Nef is known to interact with and activate Hck, promoting viral replication. This compound effectively blocks the kinase activity of the Nef:Hck complex.[1]

Quantitative Data on this compound Potency

The inhibitory activity of this compound has been quantified through in vitro kinase assays, revealing a significant preference for the Nef-bound form of Hck.

| Target | IC50 Value | Assay Condition |

| Nef:Hck complex | 2.8 µM | In vitro kinase assay |

| Hck (alone) | >20 µM | In vitro kinase assay |

| Wild-type HIV-1 replication | 100-300 nM | Cell-based assay |

Table 1: Potency of this compound against Hck and HIV-1 Replication. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, demonstrating its potent inhibition of the Nef:Hck complex and HIV-1 replication, with significantly lower activity against Hck alone.[1]

Impact on Downstream Signaling Pathways

Src family kinases, including Hck, are key upstream regulators of several critical signaling cascades. Inhibition of Hck by this compound is therefore expected to modulate these downstream pathways. The primary pathways influenced by Src family kinases are the PI3K/AKT, MAPK/ERK, and STAT3 pathways, which are central to cell survival, proliferation, and inflammation.[2][3]

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major signaling route for cell survival and growth. Hck can phosphorylate and activate components of this pathway.[3][4] Inhibition of Hck is expected to lead to a decrease in the phosphorylation of AKT and its downstream effectors.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. Src family kinases can activate this pathway through a series of phosphorylation events.[2] Inhibition of Hck would likely result in reduced phosphorylation of MEK and ERK.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, apoptosis, and immune responses. Src family kinases can directly phosphorylate and activate STAT3.[2][3] Consequently, this compound may lead to decreased STAT3 phosphorylation and a reduction in the transcription of its target genes.

Figure 1: this compound Inhibition of Src Family Kinase Signaling Pathways. This diagram illustrates how upstream activators stimulate Hck, which in turn activates downstream PI3K/AKT, MAPK/ERK, and STAT3 pathways. This compound is shown to inhibit Hck, thereby blocking these signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and its effects on Src family kinase signaling.

In Vitro Hck Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from a commercial kinase assay kit and is suitable for determining the IC50 value of this compound against Hck.[4][5]

Materials:

-

Recombinant Hck enzyme

-

This compound

-

Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, pH 7.5)

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:10 dilutions. Further dilute the compound in kinase buffer to achieve the desired final concentrations.

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 10 µL of recombinant Hck enzyme diluted in kinase buffer to each well.

-

Incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction:

-

Add 10 µL of a mixture containing ATP and the substrate (prepared in kinase buffer) to each well to start the reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Stop Reaction and Detect ADP:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: In Vitro Kinase Assay Workflow. This diagram outlines the key steps of the in vitro kinase assay, from reagent preparation to data analysis, for determining the inhibitory activity of this compound.

Western Blot Analysis of Downstream Signaling

This protocol describes a general method to assess the effect of this compound on the phosphorylation status of downstream signaling proteins like AKT, ERK, and STAT3 in a cellular context.

Materials:

-

Cell line expressing Hck (e.g., myeloid cell line)

-

This compound

-

Cell culture medium and supplements

-

Phosphatase and protease inhibitor cocktails

-

Lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of Hck, AKT, ERK, STAT3)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer containing phosphatase and protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each target.

Figure 3: Western Blot Workflow. This flowchart details the procedure for analyzing the phosphorylation status of downstream signaling proteins in response to this compound treatment.

Conclusion

This compound serves as a valuable research tool for dissecting the intricate roles of Hck and the broader Src family kinases in cellular signaling. Its unique selectivity for the Nef:Hck complex also highlights its potential as a therapeutic lead for HIV-1 infection. This technical guide provides a foundational understanding of this compound's impact on key signaling pathways and offers detailed protocols to enable further investigation into its mechanism of action and therapeutic applications. As research in this area progresses, a more comprehensive understanding of the full spectrum of this compound's effects will undoubtedly emerge, paving the way for novel therapeutic strategies targeting Src family kinases.

References

- 1. benchchem.com [benchchem.com]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. Inhibition of HCK in myeloid cells restricts pancreatic tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Hck-IN-1: A Technical Guide to its Discovery, Mechanism, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Hck-IN-1 (also known as compound B9), a selective, Nef-dependent inhibitor of Hematopoietic Cell Kinase (Hck). Initially identified as a potent anti-HIV-1 agent, the broader implications of Hck inhibition in oncology have garnered significant interest. This document details the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data, experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Introduction to Hck as a Therapeutic Target

Hematopoietic Cell Kinase (Hck) is a non-receptor tyrosine kinase belonging to the Src family. Its expression is primarily restricted to hematopoietic cells of the myeloid and B-lymphocyte lineages. Hck is a critical mediator in various cellular processes, including cell proliferation, migration, and immune responses.[1] Dysregulation of Hck activity has been implicated in several pathologies, most notably in chronic myeloid leukemia (CML) and as a host factor co-opted by the HIV-1 Nef protein to promote viral replication and pathogenesis.[2][3]

In the context of cancer, elevated Hck activity is associated with tumor progression, metastasis, and resistance to chemotherapy.[4][5] Hck participates in signaling cascades downstream of receptor tyrosine kinases such as EGFR and PDGFR, activating pro-survival pathways like PI3K/AKT, MEK/ERK, and JAK/STAT.[6] In HIV-1 infection, the accessory protein Nef binds to the SH3 domain of Hck, leading to its constitutive activation, which is crucial for viral infectivity and immune evasion.[1] These roles position Hck as a promising therapeutic target for both oncology and infectious diseases.

Discovery and Development of this compound (Compound B9)

This compound, a diphenylpyrazolo compound, was identified through a high-throughput screening campaign designed to find inhibitors of the HIV-1 Nef-Hck signaling axis.[6] The screening assay was ingeniously designed to couple the function of Nef, which lacks intrinsic enzymatic activity, to the activation of its downstream effector, Hck.[6] This approach allowed for the identification of small molecules that specifically disrupt the Nef-dependent activation of Hck.

A library of over 220,000 compounds was screened, leading to the identification of several hit compounds. Among these, compound B9, now known as this compound, emerged as a potent and selective inhibitor.[6] It demonstrated a clear preference for inhibiting the Nef-Hck complex over Hck alone, suggesting a mechanism that involves interference with the Nef-Hck interaction or stabilizing an inactive conformation of Hck that is induced by Nef.[6] Further studies revealed that this compound binds directly to the HIV-1 Nef protein.

While the precise synthetic scheme for this compound is not detailed in the primary discovery publication, it belongs to the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors, for which general synthetic methodologies are well-established in the medicinal chemistry literature.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

| Target | Assay Type | IC50 (µM) | Reference |

| Nef:Hck Complex | Kinase Assay | 2.8 | [6] |

| Hck (alone) | Kinase Assay | >20 | [6] |

| c-Src | Kinase Assay | >20 | [6] |

| Lck | Kinase Assay | >20 | [6] |

| Lyn | Kinase Assay | >20 | [6] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound.

| Virus/Cell Line | Assay Type | IC50 (nM) | Reference |

| Wild-type HIV-1 | Replication Assay | 100-300 |

Table 2: Anti-HIV-1 Activity of this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting Hck kinase activity, thereby modulating downstream signaling pathways. In the context of HIV-1, this compound's primary mechanism is the disruption of the Nef-Hck interaction, which is crucial for viral pathogenesis.

In cancer, Hck is involved in multiple signaling cascades that promote cell survival and proliferation. By inhibiting Hck, this compound can potentially block these oncogenic signals.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Hck Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from the commercially available ADP-Glo™ Kinase Assay, a luminescent assay that measures ADP production.

Materials:

-

Recombinant Hck enzyme

-

Recombinant HIV-1 Nef protein (for Nef:Hck complex assay)

-

Kinase substrate (e.g., poly(E,Y)4:1)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.

-

Kinase Reaction Mixture: Prepare a master mix containing assay buffer, ATP, and the kinase substrate.

-

Assay Plate Setup:

-